

Application Note: Quantitative Analysis of Amphetamines Using Dextroamphetamine-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dextroamphetamine-d5**

Cat. No.: **B13441505**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of amphetamines in biological matrices, such as urine and blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs **Dextroamphetamine-d5** as a stable isotope-labeled internal standard to ensure high accuracy and precision. The protocol covers sample preparation, instrumental analysis, and data processing. Comprehensive tables summarizing key quantitative data and detailed experimental workflows are included to facilitate straightforward implementation in a laboratory setting.

Introduction

Amphetamines are a class of potent central nervous system stimulants that are subject to abuse and are therefore routinely monitored in forensic and clinical toxicology.^[1] Accurate and reliable quantification of amphetamines in biological samples is crucial for both legal and medical purposes.^[2] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry assays as it effectively compensates for variations in sample preparation and instrumental response.^[3] **Dextroamphetamine-d5** is a suitable SIL-IS for the analysis of amphetamines due to its similar chemical and physical properties to the unlabeled analyte, ensuring co-elution and comparable ionization efficiency.^[4] This document outlines a validated LC-MS/MS method for the determination of amphetamines in biological specimens.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is adapted from a method utilizing a mixed-mode solid-phase extraction cartridge. [5]

Materials:

- Urine sample
- **Dextroamphetamine-d5** internal standard (IS) working solution (e.g., 100 ng/mL in methanol)
- Methanol
- 100 mM Phosphate buffer (pH 6.0)
- 0.1 M HCl
- Ethyl acetate/Isopropanol/Ammonium hydroxide (78:20:2 v/v/v)
- Nitrogen gas evaporator
- Centrifuge

Procedure:

- To 1 mL of urine sample, add a known amount of **Dextroamphetamine-d5** internal standard solution.
- Vortex the sample for 10 seconds.
- Condition a mixed-mode SPE cartridge with 3 mL of methanol followed by 3 mL of 100 mM phosphate buffer (pH 6.0). [5]
- Load the sample onto the SPE cartridge at a flow rate of 1-2 mL/minute. [5]

- Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol.[5]
- Dry the cartridge under a stream of nitrogen for 2 minutes.[5]
- Elute the analytes with 3 mL of the elution solvent (ethyl acetate/isopropanol/ammonium hydroxide).[5]
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a general procedure based on common LLE methods for amphetamines in plasma.[6]

Materials:

- Plasma sample
- **Dextroamphetamine-d5** internal standard (IS) working solution
- 1 M Sodium Hydroxide (NaOH)
- n-butyl chloride/acetonitrile (4:1, v/v)[7]
- 0.1% Formic acid in water/acetonitrile (95:5, v/v)[7]
- Centrifuge

Procedure:

- Pipette 1 mL of plasma into a centrifuge tube.
- Add the **Dextroamphetamine-d5** internal standard.[7]
- Add 1 mL of 1 M NaOH and vortex overnight in a shaking water bath at 37 °C.[7]

- Allow the sample to cool to room temperature.
- Add 4 mL of n-butyl chloride/acetonitrile (4:1, v/v) and vortex for 5 minutes.[\[7\]](#)
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 75 μ L of 0.1% aqueous formic acid/acetonitrile (95:5, v/v).[\[7\]](#)

LC-MS/MS Instrumental Analysis

Instrumentation:

- Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer

LC Conditions:

- Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 μ m) is commonly used.
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L

MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for amphetamine and **Dextroamphetamine-d5** should be optimized. Example transitions are

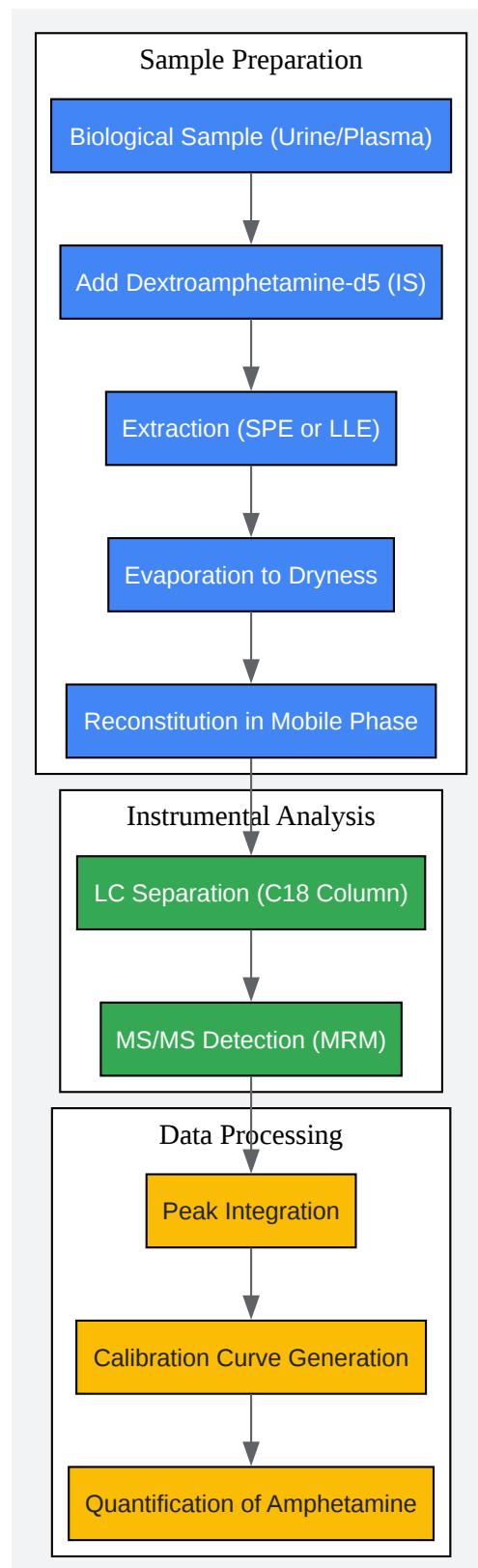
provided in the table below. The response factor is determined by analyzing standards at various concentrations.[8]

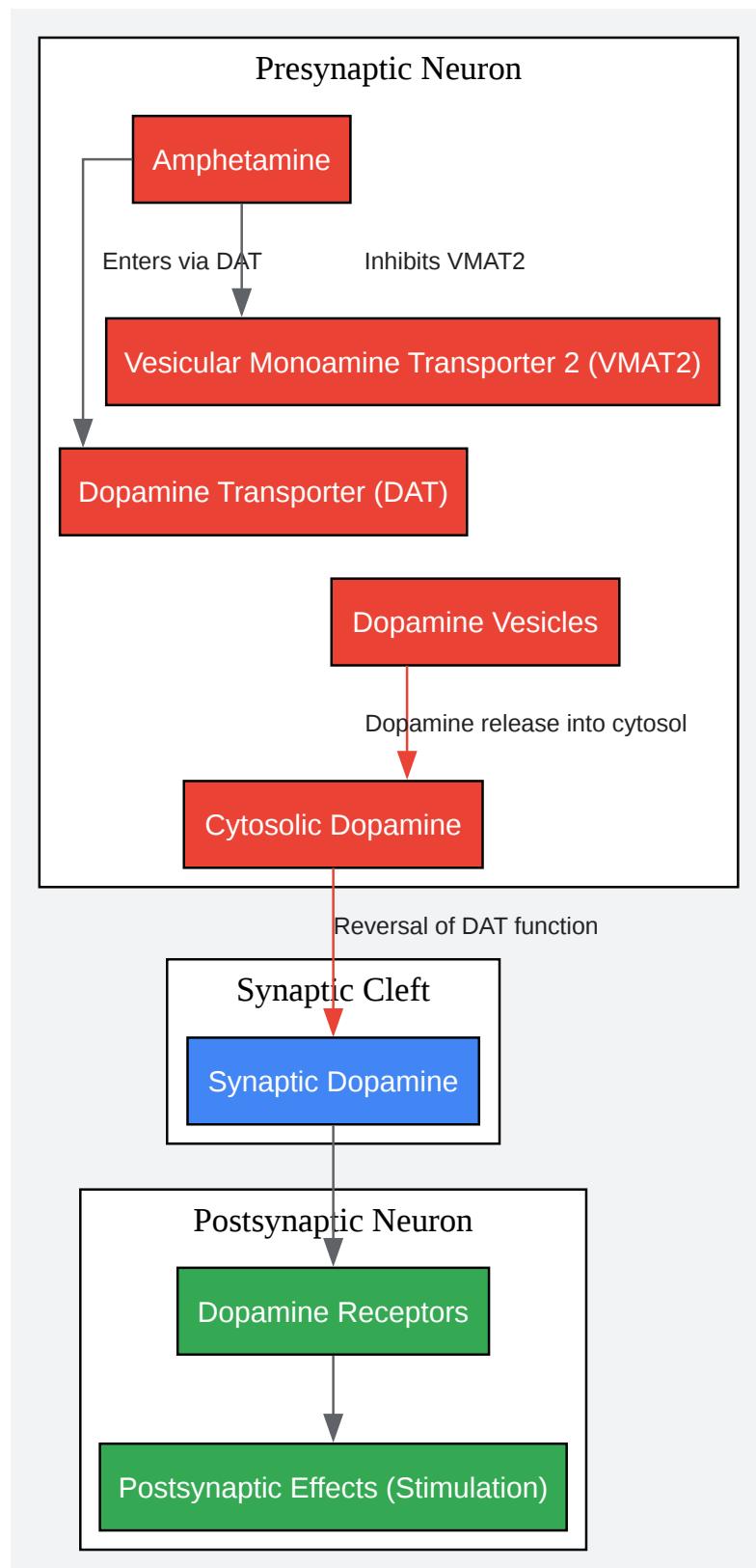
Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Amphetamine	136.1	119.1
Dextroamphetamine-d5	141.1	124.1

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of amphetamines using a deuterated internal standard. The linearity range for amphetamines in urine and blood can vary, with calibration curves typically showing linearity from 12.5-2000 ng/ml (ng/g).[9]

Table 1: Method Validation Parameters


Parameter	Result
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantitation (LOQ)	2.5 ng/mL[6]
Intra-day Precision (%RSD)	< 15%
Inter-day Precision (%RSD)	< 15%
Accuracy (%Bias)	\pm 15%
Recovery	> 85%


Table 2: Calibration Curve for Amphetamine in Urine

Concentration (ng/mL)	Response Ratio (Analyte/IS)
5	0.052
10	0.105
25	0.260
50	0.515
100	1.020
250	2.550
500	5.100

Note: The data presented in these tables are examples and should be independently verified in the user's laboratory.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. unitedchem.com [unitedchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A Population Pharmacokinetic Analysis of Dextroamphetamine in the Plasma and Hair of Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Routine analysis of amphetamine and methamphetamine in biological materials by gas chromatography-mass spectrometry and on-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Amphetamines Using Dextroamphetamine-d5]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13441505#quantitative-analysis-of-amphetamines-using-dextroamphetamine-d5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com